molecular formula C16H27ClN2O3 B2929539 1-(4-Ethylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride CAS No. 478614-48-1

1-(4-Ethylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

Cat. No.: B2929539
CAS No.: 478614-48-1
M. Wt: 330.85
InChI Key: ICACHZRLZXEESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C16H27ClN2O3 and its molecular weight is 330.85. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibition

1-(4-Ethylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride and its analogues have shown potential in inhibiting Src kinase activity, a protein tyrosine kinase involved in signal transduction pathways that regulate various cellular processes including proliferation, differentiation, motility, and adhesion. A study identified compounds with improved inhibition of Src kinase activity and Src-mediated cell proliferation, indicating their potential as therapeutic agents for diseases where Src kinase is implicated (Boschelli et al., 2001).

Antidepressant and Anxiolytic Effects

Phenylpiperazine derivatives, closely related to this compound, have demonstrated significant antidepressant-like and anxiolytic-like effects in animal models. These effects are mediated through their high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, and their role as full 5-HT1A and 5-HT7 receptor antagonists. This highlights their potential application in treating mood disorders (Pytka et al., 2015).

Anti-inflammatory and Analgesic Properties

Research on compounds structurally similar to this compound has revealed anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. These findings suggest potential applications in managing pain and inflammation, providing a basis for further exploration of such compounds in therapeutic settings (Геворгян et al., 2017).

Hsp90 Inhibition

Optimization studies of analogues containing the 1-phenylpiperazine scaffold have led to the identification of novel inhibitors of Hsp90, a molecular chaperone implicated in the pathophysiology of cancer. These compounds show improved activity at both target-based and cell-based levels compared to the original hits, underscoring their potential in cancer treatment (Jia et al., 2014).

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3.ClH/c1-3-17-7-9-18(10-8-17)12-14(19)13-21-16-6-4-5-15(11-16)20-2;/h4-6,11,14,19H,3,7-10,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICACHZRLZXEESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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